8-(cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound is synthesized through a multi-step reaction. One common route involves the cyclization of suitable precursors under specific conditions, such as temperature and pressure, optimized to promote the formation of the purine ring while attaching the cyclohexylamino and methoxyphenethyl groups.
Industrial Production Methods: : Industrial production involves scale-up techniques, maintaining stringent control over reaction conditions to ensure consistency and purity. Techniques like continuous flow synthesis may be employed to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Under specific conditions, the methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound may undergo reduction, particularly at the cyclohexylamino group, altering its reactivity.
Substitution: The purine core can participate in nucleophilic substitution, replacing certain substituents with others based on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed: : Depending on the type of reaction, products can range from phenolic derivatives to reduced amines or substituted purines.
Scientific Research Applications
Chemistry: : Used as a starting material or intermediate in the synthesis of other complex molecules. It provides insight into reaction mechanisms due to its diverse reactivity.
Biology: : Studied for its potential interaction with biological targets, influencing pathways relevant to cell signaling.
Medicine: : Examined for therapeutic potential, especially in targeting specific enzymes or receptors.
Industry: : Utilized in the development of advanced materials and pharmaceuticals due to its structural features.
Mechanism of Action: The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its mechanism involves binding to these targets, altering their function, and modulating pathways. For instance, if it targets a kinase enzyme, it may inhibit its activity, affecting downstream signaling pathways.
Comparison with Similar Compounds
Unique Features:
Similar Compounds
8-aminopurines: Share the purine core but differ in substituent groups.
Methoxyphenethylamines: Have the methoxyphenethyl group but lack the purine structure.
Properties
IUPAC Name |
8-(cyclohexylamino)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-25-18-17(19(27)24-21(25)28)26(13-12-14-8-10-16(29-2)11-9-14)20(23-18)22-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,22,23)(H,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJZPHIHHLXKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.